![molecular formula C13H13NO2 B071366 Ethyl 5-phenyl-1H-pyrrole-3-carboxylate CAS No. 161958-61-8](/img/structure/B71366.png)
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate is a chemical compound with the CAS Number: 161958-61-8 . It has a molecular weight of 215.25 and its IUPAC name is ethyl 5-phenyl-1H-pyrrole-3-carboxylate . The compound appears as a light yellow solid .
Molecular Structure Analysis
The molecular formula of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate is C13H13NO2 . Its InChI Code is 1S/C13H13NO2/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate is a light yellow solid . It has a molecular weight of 215.25 and a molecular formula of C13H13NO2 .Scientific Research Applications
Crystallography
The compound has been used in crystallographic studies . The crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate, a similar compound, has been studied in detail . These studies provide valuable insights into the molecular structure and atomic coordinates of the compound .
Synthesis of Pyrrole Disulfides
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate can be used in the synthesis of pyrrole disulfides . This process is catalyzed by lipase in ethanol . The method is green and efficient, aligning with the current mainstream research direction of green chemistry .
Pharmaceutical Applications
Pyrrole subunits, like the one in Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, have diverse applications in therapeutically active compounds . They are used in the synthesis of fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
Anticancer Agents
New pyrrole derivatives, which can be synthesized from Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, have shown potent tubulin polymerization inhibiting activity . These compounds have potential as anticancer agents, including for Hedgehog-dependent cancer .
Lipid-Lowering Effects
Certain derivatives of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate have shown lipid-lowering effects . Compounds such as 3, 7, 13, and 14 have been found to lower both serum cholesterol and triglyceride levels in mice by at least 24% and 33%, respectively .
Organic Synthesis
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate can be used as an intermediate in organic synthesis . β-Ketothioamides, which can be synthesized from this compound, are versatile intermediates in organic synthesis possessing carbonyl and thioamide functional groups . These functionalities make them valuable for various synthesis transformations .
Future Directions
While specific future directions for Ethyl 5-phenyl-1H-pyrrole-3-carboxylate are not mentioned in the available literature, pyrrole derivatives continue to attract attention due to their interesting pharmacological properties . They are being explored in various therapeutic areas, confirming the potential of the pyrrole moiety .
properties
IUPAC Name |
ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAUDZLAAYUFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437196 | |
Record name | Ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |
CAS RN |
161958-61-8 | |
Record name | Ethyl 5-phenyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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